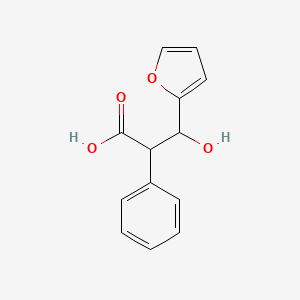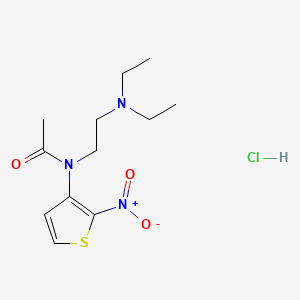
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a diethylaminoethyl group and a nitrothienyl group attached to the acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylamine under controlled conditions.
Attachment of the Nitrothienyl Group: This can be done through a nitration reaction followed by a coupling reaction with a thienyl derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-
- Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-4-thienyl)-
Uniqueness
- Structural Differences : The presence of different substituents on the thienyl ring or variations in the alkylamino group.
- Chemical Properties : Differences in reactivity, solubility, and stability.
- Applications : Unique applications in specific research areas due to distinct chemical properties.
Eigenschaften
CAS-Nummer |
122777-80-4 |
|---|---|
Molekularformel |
C12H20ClN3O3S |
Molekulargewicht |
321.82 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H19N3O3S.ClH/c1-4-13(5-2)7-8-14(10(3)16)11-6-9-19-12(11)15(17)18;/h6,9H,4-5,7-8H2,1-3H3;1H |
InChI-Schlüssel |
USLOZAFBWFIVRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




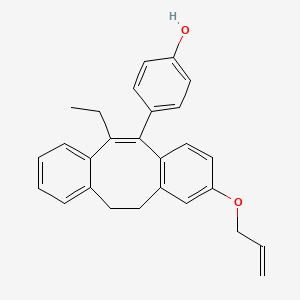
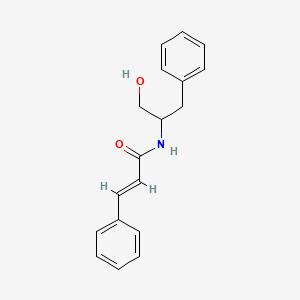




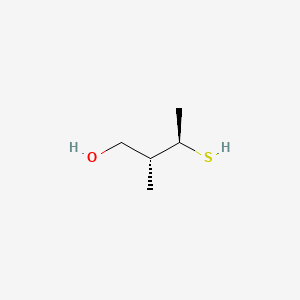
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)

